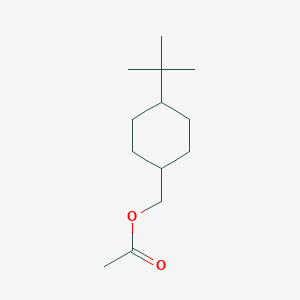

(4-tert-butylcyclohexyl)methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the process and minimize the production of by-products.

Analyse Des Réactions Chimiques

Hydrogenation of 4-tert-butylphenol

-

Reaction Conditions :

-

Catalysts: Rhodium-based catalysts are commonly used.

-

Temperature: The reaction is generally conducted at temperatures between 20°C and 100°C, with optimal conditions around 40°C to 80°C for achieving high selectivity for the cis-isomer of 4-tert-butylcyclohexanol.

-

-

Process :

-

4-tert-butylphenol is hydrogenated in the presence of a solvent (e.g., cyclohexane or isopropanol) and a hydrogen halide (like hydrogen chloride) to produce 4-tert-butylcyclohexanol.

-

-

Selectivity :

Acetylation of 4-tert-butylcyclohexanol

-

Acetylating Agents :

-

Common agents include acetic anhydride, acetic acid, or acetyl chloride.

-

-

Reaction Conditions :

-

Temperature: The acetylation reaction can be performed at room temperature up to about 150°C, with a preferred range of 25°C to 130°C.

-

-

Catalysts :

-

Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction efficiency.

-

-

Process :

Hydrogenation Mechanism

The hydrogenation step involves the addition of hydrogen across the aromatic ring of 4-tert-butylphenol, facilitated by the rhodium catalyst. This process converts the aromatic compound into a saturated cyclohexanol derivative, which is crucial for subsequent acetylation.

Acetylation Mechanism

The acetylation mechanism involves nucleophilic attack by the hydroxyl group of 4-tert-butylcyclohexanol on the carbonyl carbon of the acetic anhydride or acetic acid, leading to the formation of (4-tert-butylcyclohexyl)methyl acetate and the release of water as a byproduct.

Toxicological Considerations

Applications De Recherche Scientifique

Fragrance Industry Applications

1. Perfume Composition

- BCA is primarily used in the formulation of perfumes for soaps, detergents, shampoos, and other personal care products. Its attractive fragrance profile makes it a preferred ingredient in high-end fragrances .

- The compound is available in both cis and trans forms, with the cis-isomer (CBCA) being more desirable due to its stronger floral notes .

2. Fragrance Encapsulation

- Recent studies have explored the use of BCA in high-loading fragrance encapsulation techniques. This involves blending BCA with polymers such as ethylcellulose and hydroxypropyl methylcellulose to enhance fragrance stability and release characteristics in various applications .

Toxicological Studies

1. Safety Assessments

- Toxicological evaluations have been conducted to assess the safety of BCA in cosmetic formulations. In one study involving pregnant rats, a no-observed-adverse-effect level (NOAEL) was established at 160 mg/kg body weight per day, indicating a degree of safety for consumer products containing this compound .

Research Innovations

1. Biocatalytic Synthesis

- A continuous-flow biocatalytic process has been developed for synthesizing BCA using alcohol dehydrogenases (ADHs). This method offers a greener alternative to traditional synthesis routes by employing enzymatic reactions to produce the desired compound more efficiently .

2. Lipase-Mediated Acetylation

- Lipase-mediated acetylation methods have been explored for enhancing the synthesis of BCA from 4-tert-butylcyclohexanol. This approach demonstrates potential for producing high-purity BCA with desirable fragrance properties while minimizing environmental impact .

Case Studies

Mécanisme D'action

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Comparaison Avec Des Composés Similaires

4-tert-Butylcyclohexyl acetate: This compound is similar in structure and is also used in the fragrance industry.

Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, acetate: Another similar compound with similar applications in the fragrance industry.

Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its specific structure and stability. Its resistance to oxidation and ability to withstand high temperatures make it an ideal compound for use in various applications, including fragrance formulations and scientific research.

Propriétés

Numéro CAS |

19461-34-8 |

|---|---|

Formule moléculaire |

C13H24O2 |

Poids moléculaire |

212.33 g/mol |

Nom IUPAC |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

Clé InChI |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

SMILES canonique |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Key on ui other cas no. |

19461-35-9 85204-31-5 19461-34-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.